![molecular formula C29H50O5 B1227844 Epoxytocopherone CAS No. 128442-18-2](/img/structure/B1227844.png)
Epoxytocopherone
Overview
Description
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include details about its physical appearance .
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It includes the reactants used, the conditions under which the reaction occurs, and the yield of the product .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents it reacts with, the products formed, and the conditions needed for the reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, chemical stability, and reactivity .Scientific Research Applications
1. Erythropoiesis and Hematopoiesis
Epoxytocopherone, also known as Erythropoietin (Epo), has been pivotal in the study and treatment of anemias related to chronic renal failure and malignancies. Research traces the hormone's development from its conceptualization in 1906, with significant advancements in understanding the molecules controlling Epo gene expression and the characterization of its dimeric receptor (Epo-R) (Jelkmann, 2007).
2. Neuroprotective and Cardioprotective Applications
Epo's role extends beyond hematopoiesis. It's identified as a pleiotropic viability and growth factor, offering neuroprotective and cardioprotective benefits. This application has been particularly notable in clinical research exploring Epo's potential in treating neonatal hypoxic-ischemic brain damage (Kim et al., 2008).
3. Anti-inflammatory Properties
Recent studies have highlighted Epo's multifunctional cytokine properties, showing significant anti-inflammatory effects in both acute and chronic models of inflammation. This was observed in non-clinical studies using animal models, suggesting a broader therapeutic application for Epo beyond its traditional use (Silva et al., 2021).
4. Advances in Epo Drug Delivery
The evolution of Epo from a hematopoietic agent to a widely used therapeutic agent has been remarkable. Advances in Epo drug delivery systems are being explored to fulfill specific release requirements for each therapeutic approach, indicating the hormone's expanding role in medicine (Murua et al., 2011).
5. Role in Vascular Health
Epo has been identified as playing a key role in vascular health. Its deficiency can decrease vascular stability, as observed in mice models, indicating its critical role in angiogenesis and potentially in the treatment of retinopathy and other diseases where pathological angiogenesis is significant (Chen et al., 2008).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4a-hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydrooxireno[2,3-e]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O5/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-17-26(7)18-19-28-27(8,33-28)25(30)23(5)24(6)29(28,32-26)34-31/h20-22,31H,9-19H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTDAVYLKBDZWCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2(C3(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(C1=O)(O3)C)OO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80926138 | |
Record name | 4a-Hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydro-1aH,6H-oxireno[e][1]benzopyran-2(4aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Epoxytocopherone | |
CAS RN |
128442-18-2 | |
Record name | Epoxytocopherone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128442182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4a-Hydroperoxy-1a,3,4,6-tetramethyl-6-(4,8,12-trimethyltridecyl)-7,8-dihydro-1aH,6H-oxireno[e][1]benzopyran-2(4aH)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80926138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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